molecular formula C15H15N3O5S2 B1204039 Desacetylcephapirin CAS No. 38115-21-8

Desacetylcephapirin

Cat. No. B1204039
CAS RN: 38115-21-8
M. Wt: 381.4 g/mol
InChI Key: IOFHZPVEQXTSQW-BXUZGUMPSA-N
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Description

Synthesis Analysis

Desacetylcephapirin synthesis involves the metabolic deacetylation of cephapirin, a process observed across different species. Studies on the pharmacokinetics and metabolism of cephapirin in laboratory animals and humans reveal that cephapirin is metabolized to desacetylcephapirin, with varying rates and extents of deacetylation observed from rodents to dogs to humans, indicating species-specific metabolic pathways (Cabana, Harken, & Hottendorf, 1976).

Molecular Structure Analysis

The molecular structure of desacetylcephapirin is characterized by the removal of the acetyl group from cephapirin, which impacts its chemical behavior and interaction with biological systems. Techniques such as ion-pair reversed-phase high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) have been employed to separate and identify desacetylcephapirin from cephapirin and other cephalosporin derivatives, highlighting the distinct structural features of desacetylcephapirin that facilitate its identification and quantification in analytical studies (Crombez, van den Bossche, & de Moerloose, 1979).

Chemical Reactions and Properties

Desacetylcephapirin's chemical properties, including its reactivity and interactions with biological molecules, are significant for its pharmacological effects. Its formation through the metabolic process of deacetylation and its subsequent participation in microbial activity against various pathogens are crucial aspects of its chemical behavior. Studies on the antimicrobial activity of desacetylcephapirin and its synergistic effects with other cephalosporins provide insights into its chemical properties and therapeutic potential (Jones & Packer, 1984).

Physical Properties Analysis

The physical properties of desacetylcephapirin, such as solubility, stability, and degradation kinetics, are essential for its formulation and therapeutic application. Research on the stability-indicating liquid chromatographic determination of cephapirin, desacetylcephapirin, and cephapirin lactone in pharmaceutical formulations demonstrates the importance of understanding these physical properties for ensuring the efficacy and safety of cephalosporin-based treatments (MacNeil, Rice, Muhammad, & Lauback, 1986).

Chemical Properties Analysis

The chemical properties analysis of desacetylcephapirin encompasses its reactivity, stability under various conditions, and interaction with other substances. Its role as a metabolite of cephapirin implicates it in the pharmacokinetics and dynamics of cephalosporin antibiotics, influencing their therapeutic profiles and efficacy. Investigations into the formation, identification, and quantification of desacetylcephapirin in biological matrices further elucidate its chemical characteristics and significance in pharmacological contexts (Heller, Kaplan, Rummel, & von Bredow, 2000).

Scientific Research Applications

  • Comparative Pharmacokinetics and Metabolism : Cephapirin is metabolized to desacetylcephapirin in various species, including humans. A study highlighted the pharmacokinetics and metabolism of cephapirin and desacetylcephapirin, noting that the rate and extent of deacetylation vary among species (Cabana, Harken, & Hottendorf, 1976).

  • Role in Kidney Function : Another study developed a pharmacokinetic model describing the absorption, distribution, metabolism, and excretion of cephapirin and desacetylcephapirin, emphasizing the kidney's role in metabolism and excretion (Cabana, Harken, Hottendorf, Doluisio, Griffen, Bourne, & Dittert, 1975).

  • Analytical Method Development in Bovine Milk and Serum : Desacetylcephapirin's presence in bovine milk and serum was identified, and a method for determining cephapirin and desacetylcephapirin in these mediums was developed (Tyczkowska, Voyksner, & Aronson, 1991).

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography : This method was used for separating cephapirin, desacetylcephapirin, and other cephalosporin derivatives, demonstrating their distinct chromatographic profiles (Crombez, van den Bossche, & de Moerloose, 1979).

  • Antimicrobial Activity and Synergy Studies : Desacetylcephapirin was found to retain some antimicrobial activity and showed synergy with other cephalosporins in certain bacterial strains (Jones & Packer, 1984).

  • Identification in Bovine Milk : LC-MS/MS was used to identify cephapirin metabolites and degradants, including desacetylcephapirin, in milk from cows dosed with cephapirin (Heller, Kaplan, Rummel, & von Bredow, 2000).

properties

IUPAC Name

(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23)/t11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFHZPVEQXTSQW-BXUZGUMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959064
Record name Desacetylcephapirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetylcephapirin

CAS RN

38115-21-8
Record name Desacetylcephapirin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38115-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desacetyl cephapirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038115218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetylcephapirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESACETYLCEPHAPIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX90DN99PA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
DN Heller, DA Kaplan, NG Rummel… - Journal of agricultural …, 2000 - ACS Publications
… Compounds identified in the milk included cephapirin, desacetylcephapirin, cephapirin … and desacetylcephapirin are the major residues in milk. Desacetylcephapirin residues persisted …
Number of citations: 28 pubs.acs.org
RN Jones, RR Packer - Diagnostic Microbiology and Infectious Disease, 1984 - Elsevier
… synergy was demonstrated in 64% of 25 strains of Enterobacteriaceae and Staphylococcus aureus tested against cephalothin/desacetylcephalothin and cephapirin/desacetylcephapirin …
Number of citations: 15 www.sciencedirect.com
RM Stockler, DE Morin, RK Lantz… - Journal of veterinary …, 2009 - Wiley Online Library
Clinical mastitis in dairy cows is commonly treated with intramammary (IMM) antimicrobial agents. Pharmacokinetic data are used to design treatment regimens and determine …
Number of citations: 29 onlinelibrary.wiley.com
WA Moats, KL Anderson, JE Rushing… - Journal of agricultural …, 2000 - ACS Publications
… Effect of milk fraction on concentrations of cephapirin and desacetylcephapirin in bovine milk after intramammary infusion of cephapirin sodium. Journal of Veterinary Pharmacology and …
Number of citations: 16 pubs.acs.org
BE Cabana, DRV Harken… - Antimicrobial Agents and …, 1976 - Am Soc Microbiol
… to desacetylcephapirin in these species. Pharmacokinetic analyses of the concentrations of cephapirin and desacetylcephapirin … in the metabolism of cephapirin to desacetylcephapirin. …
Number of citations: 63 journals.asm.org
WA Moats - Journal of AOAC International, 1993 - academic.oup.com
… Desacetylcephapirin was reported to have 0.54 times the antimicrobial activity of cephapirin (3). The response of desacetylcephapirin … desacetylcephapirin that was much less sensitive. …
Number of citations: 18 academic.oup.com
BE Cabana, DR Van Harken, GH Hottendorf… - … of Pharmacokinetics and …, 1975 - Springer
… Experiments in our laboratory showed that desacetylcephapirin did not enter red blood cells… of desacetylcephapirin pharmacokinetics. A renal clearance rate for desacetylcephapirin …
Number of citations: 20 link.springer.com
KL Tyczkowska, RD Voyksner… - Journal of veterinary …, 1991 - Wiley Online Library
… This paper describes and documents the evidence for desacetylcephapirin in bovine milk both in vivo and in vitro and in serum in vitro only. Also described is the development of an LC/…
Number of citations: 36 onlinelibrary.wiley.com
CS Cortinhas, L Oliveira, CA Hulland… - American journal of …, 2013 - Am Vet Med Assoc
… inhibited at the maximum concentration of desacetylcephapirin. All S dysgalactiae isolates … desacetylcephapirin. No E coli isolates were classified as susceptible to desacetylcephapirin…
Number of citations: 20 avmajournals.avma.org
E Crombez, W Van den Bossche… - … of Chromatography A, 1979 - Elsevier
… Although there is a sufficient selectivity between cephapirin and desacetylcephapirin, there … support, offers sufficient selectivity between cephapirin, cefazolin and desacetylcephapirin. …
Number of citations: 25 www.sciencedirect.com

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